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Compound of Interest

Compound Name: Rivaroxaban EP Impurity |

Cat. No.: B580592

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the European
Pharmacopoeia (Ph. Eur.) monographs for Rivaroxaban active substance (2932) and
Rivaroxaban Tablets (3021). The information is compiled from various public sources and is
intended to provide a detailed understanding of the quality control standards for this widely
used anticoagulant.

Introduction to Rivaroxaban and the European
Pharmacopoeia

Rivaroxaban is an orally active, direct inhibitor of Factor Xa, a critical enzyme in the coagulation
cascade. It is prescribed for the prevention and treatment of various thromboembolic disorders.
The European Pharmacopoeia provides the legal and scientific benchmarks for the quality
control of medicines in Europe, ensuring their safety and efficacy. The monographs for
Rivaroxaban and its tablet formulation detail the required analytical procedures to ascertain the
identity, purity, and content of the drug.

Quantitative Data Summary

The following tables summarize the key quantitative parameters and acceptance criteria as
specified in the Ph. Eur. monograph for Rivaroxaban Tablets.
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ble 1: | formi

Test Method Acceptance Criteria
95.0% to 105.0% of the
High-Performance Liquid labeled amount of
Assay

Chromatography (HPLC)

Rivaroxaban (C1sH1sCIN3OsS)

[1]

Uniformity of Dosage Units

Complies with Ph. Eur. general
chapter 2.9.40

Table 2: Dissolution

Tablet Dissolution . Acceptance
Apparatus . Speed Time L
Strength Medium Criteria (Q)
Not less than
80% of the
Acetate ]
2.5mg 2 (Paddle) 75 rpm 30 min labeled
buffer pH 4.5 )
amount is
dissolved[2]
Acetate Not less than
buffer pH 4.5 80% of the
10 mg 2 (Paddle) with sodium 75 rpm 30 min labeled
dodecyl amount is
sulfate dissolved[2]
Acetate Not less than
buffer pH 4.5 80% of the
15mg & 20 ) ) )
2 (Paddle) with sodium 75 rpm 30 min labeled
m
g dodecyl amount is
sulfate dissolved[2]

Table 3: Related Substances (Impurities)
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Impurity Limit

Unspecified Impurities For each impurity, maximum 0.2%][2]
Total Impurities Maximum 0.3%[2][3]

Reporting Threshold 0.1%[2][3]

Experimental Protocols

This section provides detailed methodologies for the key experiments outlined in the Ph. Eur.
monograph for Rivaroxaban Tablets.

Identification

The identity of Rivaroxaban in the tablets is confirmed by two methods:

e A. Ultraviolet (UV) Spectrophotometry: The UV spectrum of the principal peak in the
chromatogram of the test solution is compared with that of the reference solution obtained
during the assay. The spectra should be similar.[1]

o B. High-Performance Liquid Chromatography (HPLC): The retention time of the principal
peak in the chromatogram of the test solution is compared with that of the principal peak in
the chromatogram of the reference solution. The retention times should be similar.[1]

Assay (HPLC)

This method determines the content of Rivaroxaban in the tablets.
Chromatographic Conditions:

e Column: A suitable stainless steel column (e.g., 0.055 m x 4.0 mm) packed with end-capped
octadecylsilyl silica gel for chromatography R (3 pum).[3]

o Mobile Phase: A mixture of acetonitrile and water. The exact composition may vary, with
some sources indicating a 40:60 (v/v) ratio.[3]

e Flow Rate: 1.0 mL/min.[3]

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.scribd.com/document/803069350/Rivaroxaban-EP-10-3-Tabl-10-4
https://www.scribd.com/document/803069350/Rivaroxaban-EP-10-3-Tabl-10-4
https://www.scribd.com/document/478410681/Rivaroxaban-tablets-Pharmeuropa-31-02E
https://www.scribd.com/document/803069350/Rivaroxaban-EP-10-3-Tabl-10-4
https://www.scribd.com/document/478410681/Rivaroxaban-tablets-Pharmeuropa-31-02E
https://www.scribd.com/document/590055626/Rivaroxaban-Tablets-British-Pharmacopoeia-2021
https://www.scribd.com/document/590055626/Rivaroxaban-Tablets-British-Pharmacopoeia-2021
https://www.scribd.com/document/478410681/Rivaroxaban-tablets-Pharmeuropa-31-02E
https://www.scribd.com/document/478410681/Rivaroxaban-tablets-Pharmeuropa-31-02E
https://www.scribd.com/document/478410681/Rivaroxaban-tablets-Pharmeuropa-31-02E
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580592?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Detection: UV spectrophotometer at 250 nm.[3]
e Injection Volume: 5 pL.[3]

e Column Temperature: 45 °C.[3]

Solution Preparation:

» Solvent Mixture: A mixture of Solution A (Dilute 6.7 mL of phosphoric acid to 10 L with water
for chromatography) and acetonitrile in a 40:60 (v/v) ratio.[3]

o Test Solution: A filtered solution of the powdered tablets in the solvent mixture to obtain a
concentration of approximately 0.2 mg/mL of Rivaroxaban.[1]

» Reference Solution (a): A solution of Rivaroxaban CRS (Chemical Reference Substance) in
the solvent mixture at a known concentration.[1]

Related Substances (HPLC)

This gradient HPLC method is used to determine the level of impurities in Rivaroxaban tablets.
Chromatographic Conditions:

e Column: A suitable stainless steel column (e.g., 0.055 m x 4.0 mm) packed with end-capped
octadecylsilyl silica gel for chromatography R (3 pum).[3]

* Mobile Phase: A gradient elution using a mixture of Solution A (diluted phosphoric acid) and
acetonitrile.

e Flow Rate: 1.0 mL/min.
o Detection: UV spectrophotometer at 250 nm.

e Injection Volume: 5 pL.[3]

Column Temperature: 45 °C.[3]

Solution Preparation:
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e Solvent Mixture: A mixture of Solution A (Dilute 6.7 mL of phosphoric acid to 10 L with water
for chromatography) and acetonitrile in a 40:60 (v/v) ratio.[3]

o Test Solution: A filtered solution of the powdered tablets in the solvent mixture to obtain a
concentration of approximately 0.2 mg/mL of Rivaroxaban.[1]

» Reference Solution (b): A dilution of the test solution to a concentration corresponding to the
reporting threshold.[3]

» Reference Solution (c): A solution of Rivaroxaban CRS and specified impurity reference
standards (e.g., Impurity G) for system suitability checks.[3]

System Suitability:

e The resolution between the peaks due to impurity G and rivaroxaban should be at least 5.0.

[3]

Dissolution

This test evaluates the rate at which the drug substance dissolves from the tablet.
Apparatus:

o Apparatus 2 (Paddle Apparatus) as described in Ph. Eur. general chapter 2.9.3.[2]
Dissolution Media:

e For 2.5 mg tablets: 900 mL of acetate buffer solution with a pH of 4.5.[2]

e For 10 mg tablets: 900 mL of acetate buffer solution pH 4.5 containing sodium dodecyl
sulfate.[2]

e For 15 mg and 20 mg tablets: 900 mL of acetate buffer solution pH 4.5 containing a higher
concentration of sodium dodecy! sulfate.[2]

Test Conditions:

e Rotation Speed: 75 rpm.[1][2]
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e Temperature: 37 + 0.5 °C.
e Time: 30 minutes.[1][2]
Analysis of Samples:

e The amount of dissolved Rivaroxaban is determined by HPLC using a method similar to the

assay.

Visualizations

The following diagrams illustrate the workflows for the key analytical procedures described in
the European Pharmacopoeia monograph for Rivaroxaban Tablets.
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Solution Preparation
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Caption: Workflow for the Assay of Rivaroxaban Tablets by HPLC.
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Solution Preparation
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Caption: Workflow for the Related Substances Test of Rivaroxaban Tablets.
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Dissolution Test
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Caption: Workflow for the Dissolution Test of Rivaroxaban Tablets.
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Conclusion

The European Pharmacopoeia monographs for Rivaroxaban and its tablet formulation provide
a robust framework for ensuring the quality, safety, and efficacy of this important anticoagulant.
The combination of identification, assay, related substances, and dissolution testing, utilizing
techniques such as HPLC and UV spectrophotometry, allows for comprehensive control over
the drug product. This guide serves as a detailed technical resource for professionals in the
pharmaceutical industry, offering a deeper understanding of the analytical requirements for
Rivaroxaban as per the European Pharmacopoeia. It is important to always refer to the current,
official publication of the European Pharmacopoeia for the most up-to-date and complete
information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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